molecular formula C11H11F3O2S B14055136 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14055136
M. Wt: 264.27 g/mol
InChI Key: BAWXERFWEAWSOQ-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and methylthio groups to the aromatic ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may involve the use of reagents such as trifluoromethoxybenzene, methylthiol, and acetone under specific reaction conditions like controlled temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved in its action can include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(4-Methoxy-2-(trifluoromethoxy)phenyl)propan-2-one: This compound lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(4-(Methylthio)-2-methoxyphenyl)propan-2-one: This compound lacks the trifluoromethoxy group, which may influence its physical properties and interactions with molecular targets.

The uniqueness of this compound lies in the combination of the trifluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(17-2)6-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

BAWXERFWEAWSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)OC(F)(F)F

Origin of Product

United States

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